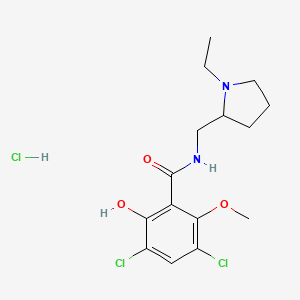

Raclopride Hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C15H21Cl3N2O3 |

|---|---|

Molekulargewicht |

383.7 g/mol |

IUPAC-Name |

3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H |

InChI-Schlüssel |

ITLUETSTZABOFM-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |

Herkunft des Produkts |

United States |

Significance of Raclopride Hydrochloride As a Dopamine Receptor Research Tool

Raclopride (B1662589) hydrochloride's high affinity and selectivity for the D2 and D3 dopamine (B1211576) receptors make it an invaluable asset in neuroscience research. immunomart.comselleckchem.com This specificity allows for the targeted investigation of these particular receptor subtypes, which are implicated in a wide range of physiological and pathological processes, including movement, motivation, and mood regulation. ontosight.ai

One of the most powerful applications of raclopride hydrochloride is in Positron Emission Tomography (PET) imaging. When radiolabeled with isotopes such as carbon-11 (B1219553) (¹¹C), it becomes [¹¹C]raclopride, a tracer that enables the visualization and quantification of D2 receptor density in the living brain. ontosight.aiwikipedia.org This non-invasive technique has proven particularly useful in studying disorders where alterations in dopamine receptor function are thought to play a significant role, such as Parkinson's disease and schizophrenia. ontosight.ainih.gov

PET studies using [¹¹C]raclopride allow researchers to measure changes in the concentration of endogenous dopamine. frontiersin.org An increase in the brain's natural dopamine levels will compete with [¹¹C]raclopride for binding to D2 receptors, resulting in a decreased PET signal. frontiersin.org This competitive binding paradigm is a cornerstone of in vivo studies investigating dopamine release in response to pharmacological challenges or neuropsychological stimulation. frontiersin.org For instance, research has shown a correlation between behavioral recovery and the correction of dopamine neurotransmission after gene therapy, as demonstrated by changes in [¹¹C]raclopride binding. jneurosci.org

The binding affinity of raclopride hydrochloride to various dopamine receptor subtypes has been well-characterized, highlighting its selectivity. The following table summarizes the dissociation constants (Ki) of raclopride for different dopamine receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Dissociation Constant (Ki) in nM |

| D2 | 1.8 immunomart.comwikipedia.orgmedchemexpress.com |

| D3 | 3.5 immunomart.comwikipedia.orgmedchemexpress.com |

| D4 | 2400 immunomart.comwikipedia.orgmedchemexpress.com |

| D1 | 18000 immunomart.comwikipedia.orgmedchemexpress.com |

Historical Development of Dopamine Receptor Ligands and Raclopride Hydrochloride S Role

Dopamine Receptor Subtype Selectivity and Binding Affinity of Raclopride Hydrochloride

Raclopride hydrochloride exhibits a distinct selectivity profile for dopamine receptor subtypes, demonstrating high affinity for D2 and D3 receptors and significantly lower affinity for D1 and D4 receptors. This selectivity is quantified by its dissociation constants (Ki and Kd), which measure the concentration of the ligand required to occupy 50% of the receptors.

Dissociation Constants and Binding Characteristics for Dopamine D2 Receptors

Raclopride hydrochloride binds with high affinity to dopamine D2 receptors. In vitro studies using rat striatum have reported a dissociation constant (Kd) of approximately 1.0 to 1.8 nM. nih.govwikipedia.org Specifically, one study identified a Ki value of 1.8 nM for D2 receptors. wikipedia.org Another comparative study determined the Kd of [3H]raclopride for human D2L receptors to be 1.6 nM. This high affinity underscores its potency as a D2 receptor antagonist. The binding of raclopride to D2 receptors is competitive with endogenous dopamine, meaning it vies for the same binding sites. nih.gov

Dissociation Constants and Binding Characteristics for Dopamine D3 Receptors

The affinity of raclopride hydrochloride for dopamine D3 receptors is also high, though slightly lower than for D2 receptors. The reported dissociation constant (Ki) for D3 receptors is approximately 3.5 nM. wikipedia.orgselleckchem.com In a comparative binding study, [3H]raclopride was found to bind to human D3 receptors with a Kd of 18 nM, demonstrating a notable, approximately 11-fold, preference for D2L receptors over D3 receptors in that specific assay.

Comparative Affinity Profiles Across Dopamine D1 and D4 Receptors

In stark contrast to its high affinity for D2 and D3 receptors, raclopride hydrochloride shows a markedly low affinity for both D1 and D4 dopamine receptors. The dissociation constant (Ki) for D1 receptors is reported to be 18000 nM, indicating a very weak interaction. wikipedia.org Similarly, its affinity for D4 receptors is low, with a Ki value of 2400 nM. wikipedia.org This significant difference in binding affinities highlights the selectivity of raclopride for the D2-like receptor family, and specifically its preference for D2 and D3 subtypes over D4 and D1 subtypes. wikipedia.orgjneurosci.org

Interactive Data Table: Binding Affinity of Raclopride Hydrochloride for Dopamine Receptor Subtypes

| Receptor Subtype | Dissociation Constant (Ki) (nM) | Dissociation Constant (Kd) (nM) |

| Dopamine D1 | 18000 wikipedia.org | - |

| Dopamine D2 | 1.8 wikipedia.orgselleckchem.com | 1.0 - 1.8 nih.gov, 1.6 (human D2L) |

| Dopamine D3 | 3.5 wikipedia.orgselleckchem.com | 18 (human) |

| Dopamine D4 | 2400 wikipedia.org | - |

Functional Antagonism Mechanisms of Raclopride Hydrochloride at Dopamine Receptors

As a functional antagonist, raclopride hydrochloride opposes the actions of dopamine at its target receptors. This antagonism is not merely due to receptor occupancy but also involves the modulation of downstream signaling cascades and results in distinct effects on various dopamine-mediated functions.

Modulation of Dopamine-Stimulated Adenylate Cyclase Activity

Dopamine receptors are G protein-coupled receptors (GPCRs) that can either stimulate or inhibit the enzyme adenylate cyclase, which is responsible for the synthesis of the second messenger cyclic AMP (cAMP). D1-like receptors typically stimulate adenylate cyclase, while D2-like receptors, the primary targets of raclopride, inhibit it. Research has shown that raclopride itself does not inhibit dopamine-sensitive adenylate cyclase in the striatum. nih.govbiocrick.com One study reported an IC50 value (the concentration required to inhibit 50% of the enzymatic activity) of over 100,000 nM, confirming its lack of direct inhibitory effect on this signaling pathway. nih.govbiocrick.com Instead, as an antagonist, raclopride blocks the inhibitory effect of dopamine on adenylate cyclase that is mediated by D2 receptors. By preventing dopamine from binding and activating the D2 receptor, raclopride effectively disinhibits adenylate cyclase, leading to an increase in cAMP levels that would otherwise be suppressed by dopamine.

Discriminatory Actions of Raclopride Hydrochloride on Dopamine-Mediated Functions

Raclopride hydrochloride demonstrates a notable ability to discriminate between different behavioral and physiological functions mediated by dopamine. selleckchem.comnih.gov For instance, studies in animal models have shown that raclopride can block hyperactivity induced by the dopamine agonist apomorphine (B128758) at significantly lower doses than those required to inhibit oral stereotypies, another apomorphine-induced behavior. nih.govbiocrick.com This suggests a preferential blockade of specific subsets of functionally coupled D2 receptors. nih.gov

Furthermore, there is a clear separation between the doses of raclopride that block apomorphine-induced hyperactivity and those that induce catalepsy, a state of motor immobility. nih.gov This discriminatory action may be attributed to its preferential binding to D2 over D3 receptors, and its interactions within the complex signaling pathways involving G-proteins and β-arrestins. pnas.orgplos.org By acting as an antagonist at both G-protein and β-arrestin signaling pathways initiated by the D2 receptor, raclopride can modulate a range of dopamine-dependent outputs. plos.org For example, in a state of elevated dopamine, such as that induced by amphetamine, modifying D2 receptor function with raclopride has been shown to ameliorate deficits in associative learning. nih.gov This highlights its capacity for nuanced modulation of dopamine-mediated cognitive functions.

Allosteric Modulation and Ligand Binding Kinetics of Raclopride Hydrochloride

The interaction of Raclopride Hydrochloride with the dopamine D2 receptor is a dynamic process influenced by the presence of other molecules that can bind to distinct sites on the receptor, known as allosteric modulators, and is characterized by its specific binding kinetics. These factors are crucial for understanding its pharmacological profile and its utility as a research tool.

Allosteric Modulation of Raclopride Hydrochloride Binding

Allosteric modulators are substances that bind to a receptor at a site different from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand or other drugs like Raclopride. The binding of Raclopride to the dopamine D2 receptor can be influenced by such allosteric interactions.

Research has identified small molecules that act as positive allosteric modulators (PAMs) of the dopamine D2 receptor. These PAMs, by binding to a lipid-exposed extrahelical site on the receptor, can potentiate the binding affinity of agonists like dopamine. psychiatryonline.org Interestingly, these modulators can exhibit "probe dependence," meaning their effect varies depending on the orthosteric ligand they are paired with. psychiatryonline.org In the case of the antagonist Raclopride, a D2 PAM has been shown to exhibit negative cooperativity. This means that while the PAM enhances the binding of agonists, it simultaneously reduces the binding affinity of Raclopride. psychiatryonline.org One study quantified this effect, demonstrating that a D2 PAM inhibited the affinity of [³H]raclopride by 2.43-fold. psychiatryonline.org This interaction is consistent with an allosteric mechanism, as increasing concentrations of the PAM led to a limited, partial displacement of [³H]raclopride, rather than the complete displacement expected from a competitive antagonist. psychiatryonline.org

Furthermore, allosteric modulation of Raclopride binding can occur through interactions within receptor heteromers, such as the adenosine (B11128) A2A and dopamine D2 receptor (A2A-D2) heteromer. Ligands for the A2A receptor can allosterically modulate the binding of ligands to the D2 receptor. It has been demonstrated that both A2A receptor agonists (e.g., CGS 21680) and antagonists (e.g., caffeine) can significantly reduce the binding of [³H]raclopride in membrane preparations. medchemexpress.com This indicates that the conformational changes induced in the D2 receptor by ligands binding to the associated A2A receptor can decrease the affinity of Raclopride for its orthosteric site. However, some in vivo studies have shown that while an A2A agonist may reduce D2 receptor availability for Raclopride, a specific A2A antagonist (KW6002) did not produce a significant change. selleckchem.com This highlights the complexity of allosteric modulation, which can be influenced by the specific modulator, the experimental conditions (in vitro vs. in vivo), and the physiological environment. selleckchem.com In some experimental models, certain allosteric modulators were found to have no significant effect on [³H]-raclopride binding at concentrations up to 10 μM, suggesting that not all allosteric modulators of the D2 receptor will necessarily impact antagonist binding.

Table 1: Effects of Allosteric Modulators on Raclopride Hydrochloride Binding

| Allosteric Modulator | Receptor Target | Effect on Raclopride Binding | Quantitative Finding | Source |

|---|---|---|---|---|

| D2 PAM2 | Dopamine D2 Receptor | Negative Cooperativity / Inhibition | 2.43-fold inhibition of [³H]raclopride affinity | psychiatryonline.org |

| CGS 21680 (A2A Agonist) | A2A-D2 Receptor Heteromer | Reduced Binding | Significant reduction in [³H]raclopride binding | medchemexpress.com |

| Caffeine (A2A Antagonist) | A2A-D2 Receptor Heteromer | Reduced Binding | Significant reduction in [³H]raclopride binding | medchemexpress.com |

| Benzothiazol R Isomer | Dopamine D2 Receptor | No Significant Effect | <10% effect on [³H]-raclopride binding at up to 10 μM |

Ligand Binding Kinetics of Raclopride Hydrochloride

The kinetics of how Raclopride Hydrochloride binds to and dissociates from the dopamine D2 receptor are fundamental to its pharmacological action. These kinetics are described by the association rate constant (kₒₙ), which measures how quickly the drug binds to the receptor, and the dissociation rate constant (kₒff), which measures how quickly it comes off. researchgate.net The ratio of these two constants (kₒff/kₒₙ) determines the equilibrium dissociation constant (Kd or Ki), a measure of the drug's binding affinity. researchgate.net

Raclopride is characterized by its rapid binding kinetics. core.ac.uk Kinetic analyses using positron emission tomography (PET) with [¹¹C]raclopride have allowed for the in vivo determination of its association and dissociation rate constants. nih.gov Studies comparing various antipsychotic drugs have highlighted that differences in their affinity for the D2 receptor are often driven more by variations in their dissociation rates (kₒff) than their association rates (kₒₙ). nih.gov For instance, a study measuring the binding kinetics of several antipsychotics found that kₒff values varied a thousand-fold, while there was relatively little variation in kₒₙ. researchgate.netnih.gov

Raclopride's dissociation constant (Ki) for the D2 receptor is consistently reported in the low nanomolar range, typically around 1.8 nM to 3.5 nM. medchemexpress.comselleckchem.commedchemexpress.com This high affinity, combined with its selectivity, makes it a standard for in vivo imaging of D2 receptors. The dissociation half-life (t½), which is inversely related to the kₒff, describes the time it takes for half of the bound drug to dissociate from the receptor. Raclopride possesses a relatively fast dissociation rate compared to other D2 antagonists like haloperidol (B65202) or nemonapride. nih.gov This rapid on-off rate is a key characteristic of its binding profile. core.ac.uk

Table 2: Binding Kinetic Parameters for Raclopride Hydrochloride at the Dopamine D2 Receptor

| Parameter | Value | Units | Description | Source |

|---|---|---|---|---|

| Ki (Dissociation Constant) | ~1.8 - 3.5 | nM | Measure of binding affinity. | medchemexpress.comselleckchem.commedchemexpress.com |

| kₒₙ (Association Rate) | Not consistently reported | M⁻¹min⁻¹ | Rate of drug-receptor complex formation. | nih.gov |

| kₒff (Dissociation Rate) | ~0.231 | min⁻¹ | Rate of drug-receptor complex dissociation. | nih.gov |

| t½ (Dissociation Half-life) | ~3.0 | min | Time for 50% of bound drug to dissociate. | nih.gov |

Radioligand Development and Application of Raclopride Hydrochloride in Neuroimaging Research

Synthesis and Radiochemistry of Radiolabeled Raclopride (B1662589) Hydrochloride

The synthesis of radiolabeled raclopride hydrochloride is a critical process for its use in research. The choice of radionuclide, either carbon-11 (B1219553) ([11C]) or tritium (B154650) ([3H]), depends on the intended application. [11C]Raclopride is predominantly used for in vivo imaging with PET due to the short half-life of carbon-11 (approximately 20.4 minutes), which allows for repeated studies in the same subject on the same day. In contrast, [3H]Raclopride, with the longer half-life of tritium (approximately 12.3 years), is primarily utilized for in vitro autoradiography and receptor binding assays. wikipedia.orgnih.govrevvity.com

Radiosynthesis of [11C]Raclopride Hydrochloride

The most common method for the radiosynthesis of [11C]Raclopride involves the O-methylation of its desmethyl precursor, (S)-(-)-3,5-dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dihydroxybenzamide, using a [11C]methylating agent. iaea.org The process begins with the production of [11C]carbon dioxide ([11C]CO2) in a cyclotron. This [11C]CO2 is then converted into a reactive methylating agent, typically [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). iaea.orgresearchgate.net

The key reaction is the O-methylation of the precursor with the [11C]methylating agent in a suitable solvent, such as dimethylformamide (DMF) or acetone, and in the presence of a base like sodium hydroxide (B78521) or sodium hydride. nih.goviaea.org The reaction is typically carried out in an automated synthesis module to minimize radiation exposure and ensure reproducibility.

Table 1: Comparison of [11C]Methylating Agents for [11C]Raclopride Synthesis

| Methylating Agent | Precursor | Typical Radiochemical Yield (Decay-Corrected) | Reaction Conditions |

|---|---|---|---|

| [11C]Methyl Iodide | Desmethyl-raclopride | 11-14% | DMF, NaH |

| [11C]Methyl Triflate | Desmethyl-raclopride | 20-34% | Acetone, NaOH |

Recent advancements have focused on improving the efficiency and automation of this process. For instance, "loop chemistry" has been developed where the precursor is loaded onto an HPLC loop, and the [11C]methyl triflate is passed through it, leading to a rapid and efficient reaction. nih.gov

Radiosynthesis of [3H]Raclopride Hydrochloride

[3H]Raclopride is synthesized for use in in vitro binding studies where a longer half-life is required. nih.govnih.gov The tritium labeling of raclopride is typically achieved through catalytic reduction of a suitable precursor with tritium gas (T2). One common strategy involves the synthesis of a precursor molecule containing a double bond or a halogen atom that can be replaced with tritium. For example, a des-ethyl or an unsaturated analog of raclopride can be synthesized and then subjected to catalytic tritiation.

The specific details of the synthesis often involve a multi-step chemical synthesis to prepare the appropriate precursor, followed by the radiolabeling step in a specialized radiochemistry facility equipped to handle tritium gas. The resulting [3H]Raclopride is then purified to a high radiochemical purity. Due to the specialized nature of tritium labeling, detailed, publicly available step-by-step protocols are less common than for [11C]-labeling.

Analytical Purification Methodologies for Radiolabeled Raclopride Hydrochloride

After the radiosynthesis, purification of the radiolabeled raclopride is crucial to remove unreacted precursors, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is the standard method for the purification of both [11C]Raclopride and [3H]Raclopride. revvity.comnih.gov

For [11C]Raclopride, a semi-preparative or analytical HPLC column is used to separate the desired product from the reaction mixture. revvity.com The choice of column and mobile phase is optimized to achieve good separation in a short amount of time, which is critical due to the short half-life of carbon-11. Reversed-phase columns, such as C18, are commonly employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or ethanol) and an aqueous buffer. revvity.comresearchgate.net After HPLC purification, the collected fraction containing [11C]Raclopride is typically reformulated into a physiologically compatible solution for injection.

Solid-phase extraction (SPE) can also be used as a purification method, sometimes in conjunction with HPLC, to simplify the final formulation process. nih.gov This involves trapping the radioligand on a cartridge and then eluting it with a suitable solvent.

Positron Emission Tomography (PET) Applications of [11C]Raclopride Hydrochloride

[11C]Raclopride has become a cornerstone radioligand for studying the dopamine (B1211576) D2/D3 receptor system in the living human brain using PET. researchgate.netnih.govunc.edu Its favorable properties, including high selectivity for D2/D3 receptors, good brain penetration, and appropriate kinetics for PET imaging, have made it widely used in both research and clinical settings.

In Vivo Quantification of Dopamine D2/D3 Receptor Availability

One of the primary applications of [11C]Raclopride PET is the in vivo quantification of dopamine D2/D3 receptor availability, often expressed as the binding potential (BPND). nih.gov This measurement provides an index of the density of available receptors that are not occupied by endogenous dopamine.

PET scans are acquired after the intravenous injection of a tracer dose of [11C]Raclopride. The distribution of the radioligand in the brain is monitored over time, and kinetic modeling is applied to the resulting data to estimate the BPND in various brain regions, particularly the striatum, where D2/D3 receptors are highly concentrated. nih.gov The cerebellum is often used as a reference region because it is considered to have a negligible density of D2/D3 receptors.

Table 2: Representative [11C]Raclopride Binding Potential (BPND) in Healthy Human Brain Regions

| Brain Region | Mean BPND (Range) |

|---|---|

| Caudate Nucleus | 2.8 (2.4 - 3.2) |

| Putamen | 3.1 (2.7 - 3.5) |

| Ventral Striatum | 2.5 (2.1 - 2.9) |

Note: These values are illustrative and can vary depending on the specific study population, PET scanner, and data analysis methods.

[11C]Raclopride PET studies have been instrumental in characterizing alterations in dopamine D2/D3 receptor availability in a variety of neuropsychiatric and neurological disorders.

Imaging Endogenous Dopamine Release and Ligand Competition Dynamics

A unique and powerful application of [11C]Raclopride PET is its use to indirectly measure changes in endogenous dopamine levels. wikipedia.org Because [11C]Raclopride competes with endogenous dopamine for binding to D2/D3 receptors, changes in synaptic dopamine concentration will alter the binding of the radioligand.

In a typical dopamine release study, a baseline [11C]Raclopride PET scan is performed. Then, a pharmacological or behavioral challenge designed to increase dopamine release is administered, followed by a second [11C]Raclopride PET scan. nih.gov A reduction in [11C]Raclopride binding potential from the baseline to the challenge scan is interpreted as an increase in endogenous dopamine, which has displaced the radioligand from the receptors. wikipedia.org

This paradigm has been used extensively to investigate the effects of psychostimulant drugs, cognitive tasks, and emotional stimuli on dopamine release in the human brain. wikipedia.orgnih.gov For example, administration of methylphenidate has been shown to significantly decrease striatal [11C]Raclopride binding, providing in vivo evidence of its dopamine-releasing effects. wikipedia.org

Assessment of Dopaminergic System Responsiveness in Research Models

Raclopride Hydrochloride, when radiolabeled with carbon-11 ([11C]raclopride), serves as a critical tool in neuroimaging for the in vivo assessment of the dopaminergic system's responsiveness. [11C]raclopride is a selective D2/D3 dopamine receptor antagonist used in Positron Emission Tomography (PET). frontiersin.orgbohrium.com The underlying principle of its application is a competition paradigm; the administered [11C]raclopride competes with endogenous dopamine for binding to D2 receptors. nih.govresearchgate.net Consequently, a pharmacologically or behaviorally induced increase in synaptic dopamine will lead to a displacement of [11C]raclopride from its binding sites, which is detectable as a reduction in the PET signal. nih.govresearchgate.net This change in binding potential (BPND) provides a quantitative measure of dopamine release. nih.gov

Research in animal models has been fundamental in characterizing the utility of [11C]raclopride. In studies involving Sprague Dawley rats, the intravenous administration of amphetamine (2 mg/kg) was shown to induce significant [11C]raclopride displacement, reflecting dopamine release. nih.govnih.gov This displacement was observed not only in the dopamine-rich basal ganglia but also in several extrastriatal regions, including the thalamus, insula, and orbitofrontal cortex, demonstrating the capability of [11C]raclopride PET to detect spatiotemporal differences in dopamine responses across the brain. nih.govnih.gov

Similarly, studies in non-human primates have utilized [11C]raclopride PET to investigate dopamine release in response to various stimulants. In rhesus monkeys, amphetamine (0.4 mg/kg) caused a significant reduction in [11C]raclopride binding potential in all striatal regions measured. nih.gov For instance, amphetamine-induced changes in the striatum were detected as a 33-35% reduction in BPND with [11C]raclopride. nih.gov Another study in monkeys used methamphetamine to elicit dopamine release and found that the reduced [11C]raclopride binding was attributable to a decreased affinity of the radioligand for the D2 receptors. unc.edu

In human research, [11C]raclopride PET has been employed to explore the neurochemical correlates of behavior and the effects of psychostimulants. nih.gov Administration of methylphenidate resulted in a significant decrease in striatal [11C]raclopride binding, indicating dopamine release. frontiersin.orgnih.gov Amphetamine administration in healthy volunteers has also been shown to decrease [11C]raclopride binding potential in the ventral striatum by approximately 22% and in the putamen by 11%. jneurosci.org Interestingly, research has also demonstrated that amphetamine-predictive cues alone can elicit dopamine release in the ventral striatum, to a similar extent as the drug itself, highlighting the sensitivity of this technique in studying conditioned responses. jneurosci.org These studies collectively establish [11C]raclopride PET as a robust method for investigating the dynamic responsiveness of the dopaminergic system in both preclinical and clinical research models. nih.gov

Table 1: Amphetamine-Induced Dopamine Release Measured by [11C]raclopride PET in Different Research Models This table is interactive. You can sort and filter the data.

| Research Model | Stimulant (Dose) | Brain Region | Percent Decrease in [11C]raclopride Binding Potential (BPND) | Reference |

|---|---|---|---|---|

| Human | Amphetamine (0.3 mg/kg) | Ventral Striatum | 22% | jneurosci.org |

| Human | Amphetamine (0.3 mg/kg) | Putamen | 11% | jneurosci.org |

| Rhesus Monkey | Amphetamine (0.4 mg/kg) | Striatum | 33-35% | nih.gov |

| Sprague Dawley Rat | Amphetamine (2 mg/kg) | Nucleus Accumbens | Peak displacement | nih.govnih.gov |

Autoradiography Applications of Radiolabeled Raclopride Hydrochloride

In Vitro Radioligand Binding Assays for Receptor Characterization

Radiolabeled Raclopride Hydrochloride, particularly with tritium ([3H]raclopride), is a valuable tool for the in vitro characterization of dopamine D2 receptors. nih.gov These binding assays, typically performed on brain tissue homogenates or sections, allow for the precise quantification of receptor density (Bmax) and affinity (Kd). nih.gov

Studies using rat striatal homogenates have demonstrated that [3H]raclopride binds with high affinity and specificity to D2 receptors. nih.gov The dissociation constant (Kd) was determined to be approximately 1.2 nM, indicating a strong binding affinity. nih.gov The maximum binding capacity (Bmax) in the rat striatum was found to be 23.5 pmoles/g wet weight. nih.gov The binding is reversible, with a dissociation half-time of 30 minutes. nih.gov Pharmacological analysis confirmed the D2-selectivity, as [3H]raclopride binding was effectively displaced by dopamine agonists and antagonists, but not by serotoninergic or noradrenergic compounds. nih.gov

In vitro binding studies on human post-mortem brain tissue have also utilized [3H]raclopride to analyze the affinities and densities of D2 receptors. nih.gov These investigations have confirmed that the endogenous neurotransmitter dopamine potently interacts with the D2 receptor, displaying two distinct affinity states. nih.gov Competition binding assays using dopamine against [3H]raclopride in cells expressing the human D2Long receptor have further detailed this interaction, identifying high and low affinity sites. researchgate.net Such assays are crucial for understanding the fundamental properties of the receptor and how it interacts with its endogenous ligand and potential therapeutic compounds.

Table 2: In Vitro Binding Characteristics of [3H]raclopride in Rat Striatum This table is interactive. You can sort and filter the data.

| Parameter | Value | Unit | Significance | Reference |

|---|---|---|---|---|

| Dissociation Constant (Kd) | 1.2 | nM | High binding affinity | nih.gov |

| Maximum Binding Capacity (Bmax) | 23.5 | pmoles/g wet wt | Receptor density | nih.gov |

Ex Vivo Brain Section Distribution Mapping of Dopamine Receptors

Autoradiography with radiolabeled raclopride, primarily [3H]raclopride, is a powerful technique for mapping the anatomical distribution of dopamine D2 receptors in the brain. nih.govnih.gov This method involves incubating cryostat-cut tissue sections with the radioligand, followed by washing to remove unbound ligand and imaging the radioactivity, which reveals the precise location and density of the receptors. giffordbioscience.com

In vitro autoradiography studies using [3H]raclopride have provided detailed maps of D2 receptor distribution in various species. In the rat brain, the regional distribution of specifically bound [3H]raclopride showed the highest concentrations in the striatum, followed by the nucleus accumbens, olfactory tubercle, septum, hypothalamus, hippocampus, and frontal cortex, in descending order. nih.gov This distribution aligns well with the known pathways of the dopaminergic system.

Studies in the monkey brain using [3H]raclopride autoradiography have revealed a similar pattern, with the highest densities of D2 receptors found in the caudate nucleus and putamen. nih.gov Following these regions, high concentrations were also observed in the nucleus accumbens, olfactory tubercle, and the pars compacta of the substantia nigra. nih.gov Lower, but still detectable, levels were found in cortical areas such as the insular, piriform, and entorhinal cortex. nih.gov In the rhesus monkey cortex, a low density of D2-specific [3H]raclopride binding was detected in all layers across frontal, parietal, and occipital lobes, with a notable concentration in layer V. nih.gov The density of D1-specific binding sites was found to be 10-20 times higher than that of D2-specific sites throughout the cortex. nih.gov

While most studies utilize in vitro autoradiography, the principles can be extended to ex vivo applications. giffordbioscience.com In ex vivo autoradiography, an animal is first treated with an unlabeled drug, and then tissue sections are analyzed to determine the occupancy of the target receptor by that drug. giffordbioscience.com This approach can provide valuable information on the relationship between drug dosage and receptor engagement in the brain. The detailed distribution maps generated from both in vitro and ex vivo autoradiography with radiolabeled raclopride are essential for understanding the roles of D2 receptors in different brain circuits and for validating in vivo imaging findings from PET studies. nih.gov

Table 3: Regional Distribution of Dopamine D2 Receptors as Determined by [3H]raclopride Autoradiography This table is interactive. You can sort and filter the data.

| Species | Brain Region | Relative Receptor Density | Reference |

|---|---|---|---|

| Monkey | Caudate & Putamen | Very High | nih.gov |

| Monkey | Nucleus Accumbens | High | nih.gov |

| Monkey | Olfactory Tubercle | High | nih.gov |

| Monkey | Substantia Nigra (pars compacta) | Moderate | nih.gov |

| Rat | Striatum | Very High | nih.gov |

| Rat | Nucleus Accumbens | High | nih.gov |

| Rat | Olfactory Tubercle | High | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| (+)-butaclamol |

| [11C]raclopride |

| [3H]raclopride |

| [3H]SCH 23390 |

| [3H]spiperone |

| Amphetamine |

| Dopamine |

| Eticlopride |

| Methamphetamine |

| Methylphenidate |

| Raclopride Hydrochloride |

Methodological Considerations in Receptor Occupancy Studies Utilizing Raclopride Hydrochloride

Quantitative Methodologies for In Vivo Receptor Occupancy with Raclopride (B1662589) Hydrochloride

The in vivo quantification of receptor occupancy with raclopride hydrochloride is a dynamic field, with various sophisticated methodologies developed to enhance accuracy and efficiency. These techniques are crucial for understanding the relationship between drug dosage, plasma concentration, and target engagement in the brain.

Positron Emission Tomography (PET) with [11C]raclopride is a cornerstone of in vivo receptor occupancy studies. Dynamic imaging, which involves the acquisition of PET data over a period of time following the injection of the radioligand, allows for the quantification of the binding potential (BPND), a measure of the density of available receptors.

Recent advancements have focused on optimizing these dynamic imaging protocols. For instance, a dual time-point imaging approach has been developed for post-dose [11C]raclopride PET scans. This method significantly reduces the total acquisition time while maintaining accuracy in the quantification of both binding potential and receptor occupancy by using kinetic parameters from a baseline scan. nih.gov Linear regression and Bland-Altman analysis have demonstrated an excellent correlation and agreement between the dual time-point method and the standard simplified reference tissue model approach. nih.gov

Another innovative technique is the dual-bolus injection approach , which allows for the estimation of BP in both a baseline and an activated state within a single PET scan. frontiersin.org This method has shown high reproducibility, with a mean absolute difference of less than 2% between the BP estimated from the first and second injections in studies without stimulation. frontiersin.org This approach holds promise for improving the accuracy of measuring changes in endogenous dopamine (B1211576) levels. frontiersin.org

Table 1: Comparison of Dynamic Imaging Techniques with [11C]Raclopride

| Technique | Description | Key Advantage |

|---|---|---|

| Standard Dynamic Scan | Continuous data acquisition over a prolonged period following a single radioligand injection. | Provides a comprehensive time-activity curve for detailed kinetic modeling. |

| Dual Time-Point Imaging | A shorter protocol for post-dose scans utilizing kinetic parameters from the baseline scan. | Significant reduction in total acquisition time. nih.gov |

| Dual-Bolus Injection | Two separate bolus injections of [11C]raclopride within a single PET session. | Allows for the assessment of baseline and activated states in one scan with high reproducibility. frontiersin.org |

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an essential tool for predicting the time course of dopamine D2 receptor occupancy by raclopride. These models integrate information about the drug's absorption, distribution, metabolism, and excretion with its binding characteristics at the receptor site.

A population PK-RO model has been developed to predict the brain distribution and receptor occupancy of raclopride in non-anesthetized rats. nih.gov This model accurately predicted literature data on plasma PK, brain tissue PK, and D2 receptor occupancy at various doses. nih.gov Such models are invaluable for selecting the optimal dose and timing for preclinical studies using raclopride as either a tracer or a pharmacological blocker. nih.govresearchgate.net

Mechanism-based PK-PD models have also been developed to describe the time course of D2 receptor occupancy in the rat striatum. nih.gov These models incorporate both receptor binding kinetics and pharmacokinetics to predict receptor occupancy. nih.gov A key feature of these models is the ability to link plasma drug concentrations to the concentration in the brain and subsequently to the level of receptor binding. nih.gov

Comparative Analysis of In Vivo Versus Ex Vivo Receptor Occupancy Measurements

Receptor occupancy has traditionally been measured using both in vivo and ex vivo techniques. However, there are significant discrepancies between these two methods, which have important implications for the interpretation of study results.

A systematic within-animal comparison of drug-induced receptor occupancy as measured by in vivo versus ex vivo methods for raclopride has revealed substantial differences. The in vivo method demonstrates significantly greater sensitivity and internal consistency compared to the ex vivo method. rotman-baycrest.on.canih.gov The ex vivo method was found to be less sensitive, and this lack of sensitivity increased with longer incubation times. rotman-baycrest.on.canih.gov

The primary reason for this discrepancy is the unidirectional dissociation of the drug from the receptors in the incubation medium during the ex vivo procedure. rotman-baycrest.on.canih.gov In the in vivo setting, any dissociation of the drug is likely to be replenished by the ambient levels of the drug in the brain. rotman-baycrest.on.ca In contrast, in the ex vivo condition, there is a high likelihood of drug dissociation with a negligible chance of re-binding, leading to an underestimation of receptor occupancy. rotman-baycrest.on.ca Even at high doses, the ex vivo method may only show around 80% occupancy, whereas the in vivo method can demonstrate complete occupancy. rotman-baycrest.on.ca

Table 2: In Vivo vs. Ex Vivo Receptor Occupancy with Raclopride

| Method | Sensitivity | Internal Consistency | Key Contributing Factor to Discrepancy |

|---|---|---|---|

| In Vivo | High | High | Drug dissociation is replenished by ambient brain levels. rotman-baycrest.on.ca |

| Ex Vivo | Low | Low | Unidirectional dissociation of the drug in the incubation medium. rotman-baycrest.on.canih.gov |

The dissociation rate (koff) of a ligand from its receptor is a critical factor influencing the accuracy of receptor occupancy measurements, particularly in ex vivo studies. Raclopride is known to be a fast-dissociating dopamine D2 receptor antagonist. nih.gov

The rapid dissociation of raclopride from D2 receptors is a major contributor to the underestimation of occupancy in ex vivo assays. rotman-baycrest.on.canih.gov During the preparation of tissue for ex vivo analysis and the subsequent incubation with a radioligand, the unlabeled raclopride that was bound to the receptors in the living animal can wash off. This leads to an artificially high number of available binding sites for the radioligand, and consequently, a lower calculated receptor occupancy.

In vitro studies have determined the dissociation half-life (t1/2) of raclopride from D2L receptors to be approximately 10.2 to 10.3 minutes. nih.gov This relatively short time frame highlights the potential for significant dissociation during the course of a typical ex vivo experiment, reinforcing the superiority of in vivo methods for accurately quantifying receptor occupancy by raclopride.

Reference Tissue Models for Binding Potential Estimation in Raclopride Hydrochloride PET Studies

Reference tissue models are widely used in [11C]raclopride PET studies to estimate the binding potential (BPND) without the need for invasive arterial blood sampling. nih.govsemanticscholar.org These models use a region of the brain with a negligible density of the target receptor as a reference to estimate the non-specific binding of the radioligand. For [11C]raclopride, the cerebellum is commonly used as the reference tissue. nih.gov

The simplified reference tissue model (SRTM) is a commonly employed method that allows for the direct estimation of BPND from a dynamic scan. nih.govnih.gov This model has been shown to be robust and provides stable results. nih.gov To further improve efficiency, a three-parameter version of the SRTM has been developed, which offers increased convergence rates and stability compared to the original four-parameter model, without compromising the accuracy of the BP values. nih.govsemanticscholar.org

An extended multiple-injection SRTM has also been developed to estimate changes in BPND from a single PET scan with multiple injections of [11C]raclopride. nih.gov This is particularly useful for studies investigating temporal changes in the dopamine system, such as those examining dopamine release in response to a pharmacological or psychological challenge. frontiersin.orgnih.gov

The use of reference tissue models significantly simplifies the experimental procedure for [11C]raclopride PET studies, making them more feasible for a wider range of clinical and research applications. However, the validity of the chosen reference region is critical and must be confirmed for the specific population and condition being studied. turkupetcentre.net

Preclinical Research Models and Behavioral Phenotyping with Raclopride Hydrochloride

Application of Raclopride (B1662589) Hydrochloride in Rodent Models of Dopaminergic System Modulation

Rodent models are instrumental in understanding the behavioral consequences of dopamine (B1211576) receptor modulation. The use of raclopride in these models has been pivotal in dissecting the functions of D2-like receptors in various behavioral paradigms.

Preclinical studies have demonstrated the significant impact of raclopride on dopamine-mediated behaviors such as aggression and exploration.

Anti-aggressive Effects: In studies using male mice, raclopride has been shown to exert a clear anti-aggressive effect. nih.gov This effect on agonistic behavior is dose-dependent and is observed with minimal motor impairment, a profile similar to that of atypical neuroleptics. nih.govresearchgate.net Research on isolation-induced aggression in rats also confirms a significant, dose-dependent inhibition of aggressive behaviors following raclopride administration. glpbio.comglpbio.com

Exploratory Behavior: The effects of raclopride on exploratory behavior are more complex. While some studies in male mice suggest an increase in exploratory behavior alongside its anti-aggressive effects nih.gov, other research in rats indicates that raclopride suppresses exploratory locomotor activity. nih.gov This suppression was observed at doses lower than those required to induce catalepsy, a state of motor immobility. nih.gov Further studies have shown that both a 5-HT2A receptor agonist (DOI) and antagonist (altanserin) can decrease parameters of motor activity and active exploration, but the antagonist, similar to some effects of raclopride, specifically decreased explorative head-shoulder motility and increased sitting. frontiersin.org L-DOPA administration in rats has also been shown to reduce ambulation and head-shoulder motility while increasing sitting time. frontiersin.org

Table 1: Effects of Raclopride Hydrochloride on Behavioral Phenomena in Rodent Models

| Behavioral Phenomenon | Animal Model | Observed Effect | Citation |

|---|---|---|---|

| Aggression | Male Mice | Clear anti-aggressive effect with minimal motor impairment. | nih.gov |

| Isolation-Induced Aggression | Rats | Dose-dependent inhibition of aggression. | glpbio.comglpbio.com |

| Exploratory Locomotor Activity | Rats | Suppression of activity. | nih.gov |

| Exploratory Behavior | Male Mice | Some increase observed alongside anti-aggressive effects. | nih.gov |

Raclopride has been instrumental in clarifying the role of D2 receptors in learning and motivation.

Associative Learning and Goal-Directed Action: The process of learning the association between an action and its outcome, which guides goal-directed behavior, is influenced by dopamine signaling in the striatum. doi.org Studies in mice have shown that while treatment with a D2 antagonist like raclopride alone can impair the learning required for goal-directed action doi.orgresearchgate.net, it can also ameliorate learning deficits induced by substances like amphetamine. doi.orgresearchgate.netnih.gov Specifically, the amphetamine-induced impairment in goal-directed action was reversed in mice treated with raclopride. doi.orgnih.gov This suggests that in a state of elevated dopamine, modulating D2 receptor function can restore normal learning processes. researchgate.netnih.gov However, raclopride did not reverse amphetamine-induced hyperactivity. doi.orgnih.gov Furthermore, co-administration of raclopride can block the reversal learning deficits induced by the D2/D3 receptor agonist quinpirole. psu.edu

Neurochemical Impact of Raclopride Hydrochloride in Preclinical Studies

Beyond its behavioral effects, raclopride is a valuable tool for studying the neurochemical consequences of D2 receptor blockade, including its impact on dopamine metabolism and interactions with other neurotransmitter systems.

Blockade of D2 receptors with raclopride influences the synthesis, release, and metabolism of dopamine, which can be monitored by measuring the levels of its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). wikipedia.org

Dopamine Metabolite Levels: In preclinical studies, administration of D2 antagonists like raclopride has been shown to increase the extracellular levels of DOPAC and HVA. uni-stuttgart.deuchile.cl For instance, local infusion of raclopride into the globus pallidus of rats significantly increased dialysate DOPAC levels at high concentrations. uni-stuttgart.de Similarly, in the medial prefrontal cortex (mPFC), raclopride increased extracellular DOPAC, even though it failed to increase extracellular dopamine itself. nih.gov This increase in metabolites is thought to reflect an increase in dopamine synthesis and metabolism within the cytoplasm. uni-stuttgart.de

Table 2: Neurochemical Effects of Raclopride Hydrochloride on Dopamine Metabolites

| Brain Region | Metabolite | Observed Effect | Citation |

|---|---|---|---|

| Globus Pallidus | DOPAC | Increased extracellular levels. | uni-stuttgart.de |

| Striatum | DOPAC, HVA | Increased levels. | uchile.cl |

| Medial Prefrontal Cortex | DOPAC | Increased extracellular levels. | nih.gov |

The dopaminergic system does not operate in isolation. Raclopride studies have helped to uncover its interactions with other major neurotransmitter systems.

Serotonergic System: There is significant evidence for the interaction between serotonergic and dopaminergic systems. nih.govswinnercircle.co.uk Studies using positron emission tomography (PET) with [11C]raclopride have shown that stimulating the serotonin (B10506) system can lead to a decrease in raclopride binding, which is consistent with an increase in synaptic dopamine. nih.gov This indicates that serotonin can modulate dopamine activity. nih.gov For example, electrical stimulation of the dorsal raphe nucleus, a major serotonin center, increases the release of dopamine in the nucleus accumbens. swinnercircle.co.uk Furthermore, the effects of the 5-HT2A receptor agonist psilocybin have been shown to displace [11C]raclopride binding in the striatum, suggesting that 5-HT2A receptor activation increases striatal dopamine release. nih.gov

Noradrenergic System: The dopaminergic and noradrenergic systems also exhibit functional interactions. oup.com For instance, the D2 receptor antagonist raclopride has been shown to increase the firing rate and burst firing of dopamine neurons in the ventral tegmental area (VTA) in both control rats and in rats with noradrenergic lesions. nih.gov This suggests that D2 autoreceptor blockade leads to increased dopamine cell activity, a mechanism that can be studied independently of noradrenergic influence. nih.gov The infusion of the dopamine agonist apomorphine (B128758) into the dorsal raphe stimulates serotonin neurons, an effect that is partially prevented by raclopride, indicating a D2 receptor-mediated interaction between dopamine and serotonin, which can in turn be influenced by noradrenergic inputs. oup.com

Role of Raclopride Hydrochloride in Pain-Related Behavioral Research in Animal Models

The dopaminergic system is increasingly recognized for its role in pain modulation, and raclopride has been used to investigate the specific contribution of D2 receptors.

Pain Perception: In animal models of neuropathic pain, systemic administration of raclopride has been shown to decrease responses to painful stimulation, particularly at higher doses. nih.gov It produced a dose-dependent increase in the mechanical withdrawal threshold in both normal and neuropathic rats. nih.gov However, these analgesic effects at higher concentrations are often accompanied by significant motor impairment, which complicates the interpretation of results from motor-based pain tests. nih.govresearchgate.net In a model of immobilization-induced hypersensitivity, both local infusion of raclopride into the nucleus accumbens shell and systemic administration reversed the decreased paw withdrawal threshold, suggesting a therapeutic potential for D2-like receptor antagonists in certain chronic pain states. frontiersin.org Conversely, other studies have noted that D2 receptor antagonism can also enhance pain-evoked responses in certain neurons. researchgate.net

Advanced Analytical and Data Interpretation Techniques for Raclopride Hydrochloride Research

Compartmental Modeling Approaches in [11C]Raclopride Hydrochloride PET Data Analysis

Compartmental models are mathematical frameworks used to describe the kinetic behavior of a radiotracer in biological systems. In the context of [11C]Raclopride PET, these models are essential for quantifying receptor density and affinity by analyzing the time course of radioactivity in different brain regions.

The analysis of dynamic [11C]Raclopride PET data often employs single-tissue and two-tissue compartment models to characterize the tracer's distribution and binding.

Single-Tissue Compartment Model (1TCM): This model simplifies the tissue into a single compartment where the tracer can exist as either free or non-specifically bound. It is generally considered less accurate for receptor-ligand studies like those with [11C]Raclopride because it does not separately estimate the specifically bound tracer component.

Two-Tissue Compartment Model (2TCM): This is a more widely accepted model for [11C]Raclopride studies. It divides the tissue into two compartments: the first representing free and non-specifically bound tracer in tissue water, and the second representing the specifically bound tracer to dopamine (B1211576) D2/D3 receptors. nih.govfrontiersin.org This model allows for the separate estimation of the rates of association and dissociation of the radioligand from the receptors. nih.gov The binding potential (BP), a measure proportional to the receptor density (Bmax) and affinity (Kd), can be estimated from the rate constants derived from this model. nih.gov Studies have compared various methods for estimating the binding potential and have found that the two-tissue compartment model provides a direct estimate. nih.gov

| Model Component | Description |

| Cp | Concentration of radiotracer in arterial plasma (input function) |

| C1 | Concentration of free and non-specifically bound radiotracer in tissue |

| C2 | Concentration of specifically bound radiotracer in tissue |

| K1 | Rate constant for transfer from plasma to the first tissue compartment |

| k2 | Rate constant for transfer from the first tissue compartment back to plasma |

| k3 | Rate constant for transfer from the first to the second tissue compartment (receptor association) |

| k4 | Rate constant for transfer from the second back to the first tissue compartment (receptor dissociation) |

Table 1: Parameters of the Two-Tissue Compartment Model for [11C]Raclopride PET.

To circumvent the need for invasive arterial blood sampling to determine the plasma input function, reference tissue models have been developed. These models use a brain region devoid of specific binding sites for the radiotracer, such as the cerebellum for [11C]Raclopride, as an indirect input function. nih.govnih.gov

Simplified Reference Tissue Model (SRTM): The SRTM is a widely used reference tissue model that allows for the direct estimation of the binding potential (BPND) without the need for arterial cannulation. nih.govnih.gov This model has been shown to provide estimates of binding potential with similar sensitivity for detecting changes as methods that require a metabolite-corrected plasma input function. nih.gov The SRTM has been validated for reliably estimating the BP for [11C]Raclopride. nih.gov A simplified version of this model with only three parameters has been developed to improve convergence rates and stability. nih.gov

Multilinear Reference Tissue Model 2 (MRTM2): This is another reference tissue method that can be used to generate parametric maps of D2/D3 receptor binding potential. bmj.com

The use of reference tissue models has become standard in clinical [11C]Raclopride studies, as they are non-invasive and provide robust quantification of receptor binding. nih.gov

Statistical Methodologies for Quantitative Receptor Binding and Occupancy Studies

The quantification of dopamine D2/D3 receptor binding and occupancy with [11C]Raclopride involves rigorous statistical analysis to ensure the reliability and validity of the findings. The primary outcome measure in these studies is often the binding potential (BPND), which is proportional to the density of available receptors (Bmax) and inversely proportional to the dissociation constant (Kd).

Statistical analyses in [11C]Raclopride research are applied to:

Compare BPND between groups: For instance, comparing receptor availability in individuals with a specific condition to a control group.

Assess changes in BPND: This is crucial for studies investigating dopamine release in response to pharmacological or psychological stimuli. A decrease in [11C]Raclopride binding is interpreted as an increase in endogenous dopamine, which competes with the radiotracer for receptor binding. clinpgx.org

Correlate BPND with clinical or behavioral measures: Researchers often investigate the relationship between dopamine receptor availability and symptoms or cognitive functions. For example, reduced striatal dopamine release has been correlated with the severity of anhedonia. nih.gov

A paired t-test is a common statistical method used to compare binding potential maps under different conditions within the same subjects. nih.gov To control for multiple comparisons in voxel-wise analyses, methods such as the false discovery rate (FDR) are often employed. nih.gov

| Research Question | Statistical Approach | Example Finding |

| Group differences in receptor availability | Independent t-test or ANCOVA on regional BPND values | Lower striatal D2/D3 receptor availability in a patient group compared to healthy controls. |

| Dopamine release during a task | Paired t-test on BPND values at baseline and during the task | A significant decrease in striatal BPND during a reward task, indicating dopamine release. nih.gov |

| Correlation with clinical symptoms | Pearson or Spearman correlation between regional BPND and symptom scores | A negative correlation between ventral striatum BPND and anhedonia scores. medrxiv.org |

Table 2: Examples of Statistical Methodologies in [11C]Raclopride Research.

Integration of Raclopride (B1662589) Hydrochloride Imaging Data with Multimodal Neuroimaging Techniques

To gain a more comprehensive understanding of the role of the dopaminergic system in brain function and dysfunction, [11C]Raclopride PET data is increasingly being integrated with other neuroimaging modalities, most notably functional magnetic resonance imaging (fMRI).

Simultaneous PET/fMRI allows for the concurrent measurement of dopamine receptor dynamics and brain activation (blood-oxygen-level-dependent, BOLD signal). nih.govmedrxiv.org This powerful combination enables researchers to:

Investigate the relationship between dopamine release and neural activity: Studies have shown that fMRI activation in mesolimbic brain regions during reward anticipation correlates with ventral striatal dopamine release as measured by [11C]Raclopride PET. medrxiv.org

Examine functional connectivity of brain networks modulated by dopamine: By using regions with significant [11C]Raclopride binding changes as seeds in functional connectivity analyses, researchers can explore how dopamine release influences communication between different brain areas. nih.gov For example, altered functional connectivity between the putamen and other brain regions has been observed in conjunction with decreased dopamine release. nih.gov

This multimodal approach provides a more detailed picture of neurochemical and neurophysiological interactions, offering insights into the mechanisms underlying various neuropsychiatric disorders. nih.govnih.gov

Future Directions and Emerging Research Avenues for Raclopride Hydrochloride

Development of Novel Raclopride (B1662589) Hydrochloride Derivatives with Enhanced Selectivity or Imaging Properties

The quest for more precise and effective diagnostic tools in neuroscience continues to drive the development of novel derivatives of established compounds like Raclopride Hydrochloride. Research efforts are focused on two primary goals: enhancing selectivity for specific dopamine (B1211576) receptor subtypes and improving imaging characteristics for techniques like Positron Emission Tomography (PET).

Enhanced Selectivity:

While Raclopride is a valuable tool for studying D2-like dopamine receptors, it does not distinguish between the D2 and D3 subtypes. nih.gov This lack of specificity can be a limitation in research aimed at understanding the distinct roles of these receptors in various neurological and psychiatric disorders. To address this, scientists are actively developing new molecules with higher selectivity for the D3 receptor.

One approach involves the chemical modification of existing compounds. For instance, research on halogenated derivatives of aporphine (B1220529) alkaloids like boldine (B1667363) and predicentrine has shown that introducing halogen atoms at specific positions can significantly increase affinity and selectivity for D1-like receptors over D2-like receptors. uchile.cluchile.cl While not direct derivatives of Raclopride, these studies provide a proof-of-concept for how structural modifications can modulate receptor selectivity.

Another strategy focuses on creating entirely new chemical entities. For example, SSR181507, a tropanemethanamine benzodioxane derivative, exhibits high and selective affinity for both D2-like and 5-HT(1A) receptors. nih.gov Similarly, LS-3-134, a substituted N-phenylpiperazine derivative, demonstrates high-affinity binding to human D3 dopamine receptors with over 100-fold greater selectivity compared to D2 receptors. nih.gov The development of such compounds is crucial for dissecting the complex roles of different receptor subtypes in brain function and disease.

Enhanced Imaging Properties:

In the realm of molecular imaging, particularly PET, researchers are working to develop Raclopride derivatives with improved properties. mdpi.com While [¹¹C]raclopride is widely used, the short half-life of carbon-11 (B1219553) (approximately 20 minutes) presents logistical challenges. researchgate.net The development of derivatives labeled with fluorine-18 (B77423), which has a longer half-life of about 110 minutes, would offer significant advantages, including the ability to transport the radiotracer to facilities without a cyclotron and to conduct longer imaging studies. mdpi.comresearchgate.net

An example of such an effort is the development of [¹⁸F]fallypride, a derivative with very high affinity for D2/D3 receptors. mdpi.com This high affinity makes it particularly useful for studying the lower concentrations of these receptors found in extrastriatal brain regions. mdpi.com Another promising fluorine-18 labeled tracer is [¹⁸F]-Desmethoxyfallypride ([¹⁸F]-DMFP), which has imaging properties similar to [¹¹C]raclopride and could serve as an effective substitute in clinical settings. snmjournals.org

Furthermore, researchers are exploring agonist radiotracers, which may offer increased sensitivity to changes in endogenous dopamine levels compared to antagonists like Raclopride. mdpi.com For instance, agonist tracers have demonstrated a greater decrease in binding in response to amphetamine-stimulated dopamine release than is observed with [¹¹C]raclopride. mdpi.com

The table below provides a summary of some of the novel derivatives and their key characteristics.

| Compound/Derivative | Target Receptor(s) | Key Feature(s) |

| Halogenated Boldine Derivatives | D1-like dopamine receptors | Enhanced affinity and selectivity for D1 over D2 receptors. uchile.cl |

| Halogenated Predicentrine Derivatives | D1-like dopamine receptors | Strong increases in affinity for D1-like receptors. uchile.cl |

| SSR181507 | D2-like and 5-HT(1A) receptors | High and selective affinity for both receptor types. nih.gov |

| LS-3-134 | D3 dopamine receptor | >100-fold selectivity for D3 over D2 receptors. nih.gov |

| [¹⁸F]Fallypride | D2/D3 dopamine receptors | High affinity, suitable for imaging extrastriatal receptors. mdpi.com |

| [¹⁸F]-Desmethoxyfallypride ([¹⁸F]-DMFP) | D2-like dopamine receptors | Favorable imaging properties and a longer half-life due to the ¹⁸F label. snmjournals.org |

Explorations of Raclopride Hydrochloride in Advanced Systems Neuroscience Research

Raclopride Hydrochloride, particularly in its radiolabeled form ([¹¹C]raclopride), remains a cornerstone in advanced systems neuroscience research, enabling in-vivo investigation of the dopamine system's role in a wide array of cognitive and motor functions. mdpi.com Its utility lies in its ability to competitively bind to D2 dopamine receptors, allowing researchers to infer changes in endogenous dopamine levels in response to various stimuli and in different disease states. nih.govnih.gov

Probing Dopamine Dynamics in Learning and Behavior:

A significant area of research involves using [¹¹C]raclopride PET to understand the role of dopamine in skill acquisition and reward-motivated behavior. frontiersin.orgwikipedia.org For example, studies have demonstrated that playing video games can lead to the release of dopamine in the human striatum, a brain region associated with learning, behavior reinforcement, and attention. wikipedia.org By measuring changes in [¹¹C]raclopride binding, researchers can visualize and quantify this dopamine release, providing a direct link between a specific behavior and neurochemical changes in the brain. nih.gov

Furthermore, research has explored how the dopamine system adapts during the acquisition and consolidation of new skills. frontiersin.org These studies often employ animal models and techniques like in-situ hybridization and receptor autoradiography with [³H]raclopride to examine changes in D2 receptor expression and binding in different brain regions, such as the dorsolateral and dorsomedial striatum, which are crucial for motor control and learning. frontiersin.org

Investigating Neurological and Psychiatric Disorders:

[¹¹C]raclopride studies have been instrumental in elucidating the dopaminergic abnormalities underlying various neurological and psychiatric conditions. In schizophrenia research, for instance, [¹¹C]raclopride PET has been used to investigate the hypothesis of increased dopamine release from presynaptic stores. nih.gov Studies have shown a more significant displacement of [¹¹C]raclopride by amphetamine in individuals with schizophrenia compared to healthy controls, suggesting heightened presynaptic dopamine function. nih.gov

Similarly, the effects of antipsychotic medications on dopamine receptors are often assessed using [¹¹C]raclopride PET. nih.gov These studies measure the occupancy of D2 receptors by the medication, providing insights into its mechanism of action and helping to determine optimal dosing strategies. nih.gov

Exploring the Nuances of Dopaminergic Signaling:

Advanced research also delves into the finer aspects of dopamine signaling. For example, studies using fast-scan cyclic voltammetry in conjunction with pharmacological challenges, including the use of Raclopride as a D2 receptor antagonist, have helped to differentiate between dopamine and norepinephrine (B1679862) signaling in specific subregions of the nucleus accumbens. researchgate.net These experiments reveal the intricate spatial organization of catecholamine systems in the brain.

Moreover, investigations into the effects of substances like ketamine on the dopamine system have utilized [¹¹C]raclopride to demonstrate reductions in D2/3 receptor binding in the striatum, suggesting a potential mechanism for the substance's effects.

The table below summarizes key research areas and the role of Raclopride Hydrochloride.

| Research Area | Methodology | Key Findings |

| Skill Acquisition | [³H]raclopride autoradiography in animal models. frontiersin.org | Reveals adaptations in D2 receptor binding in the striatum during learning. frontiersin.org |

| Reward-Motivated Behavior | [¹¹C]raclopride PET in humans. wikipedia.org | Demonstrates dopamine release in the striatum during engaging activities like video games. wikipedia.org |

| Schizophrenia | [¹¹C]raclopride PET with amphetamine challenge. nih.gov | Suggests increased presynaptic dopamine release in schizophrenia. nih.gov |

| Antipsychotic Drug Effects | [¹¹C]raclopride PET to measure receptor occupancy. nih.gov | Quantifies the extent to which antipsychotics bind to D2 receptors. nih.gov |

| Neurotransmitter Differentiation | Fast-scan cyclic voltammetry with Raclopride. researchgate.net | Helps distinguish between dopamine and norepinephrine signals in specific brain regions. researchgate.net |

Innovations in Radioligand Imaging Technologies Impacting Raclopride Hydrochloride Applications

The field of radioligand imaging is continuously evolving, with technological advancements significantly enhancing the application and interpretation of studies using tracers like Raclopride Hydrochloride. These innovations span from the development of more sophisticated imaging hardware to the creation of advanced data analysis techniques.

Hardware and Imaging Protocol Enhancements:

The introduction of hybrid imaging modalities, such as combined PET/MRI scanners, represents a major leap forward. nih.gov This technology allows for the simultaneous acquisition of functional data from PET and high-resolution anatomical data from MRI, leading to more precise localization of radiotracer binding. nih.gov For animal studies, dedicated small animal PET scanners offer improved spatial resolution and sensitivity, enabling more detailed investigations of the dopamine system in rodent models of human diseases. nih.gov

Furthermore, refinements in imaging protocols are improving the quality and reliability of Raclopride studies. For instance, test-retest studies are crucial for establishing the variability of [¹¹C]raclopride binding potential measurements, which is essential for the robust evaluation of longitudinal changes in clinical trials or disease progression studies. nih.gov

Advanced Data Analysis and Modeling:

Sophisticated kinetic modeling approaches are being developed to extract more quantitative information from dynamic PET scans. Methods like the simplified reference tissue model (SRTM) and Logan graphical analysis allow for the estimation of key parameters such as binding potential (BPND), which reflects the density of available receptors. nih.govnih.gov These models are critical for accurately quantifying changes in dopamine receptor availability in response to pharmacological challenges or disease.

Researchers are also exploring the use of multiple ligand concentration receptor assays to measure both the density and affinity of D2 receptors, providing a more comprehensive understanding of the changes in Raclopride binding. nih.gov

Automation and Microfluidics in Radiotracer Production:

Innovations in the production of PET radioligands are making these tracers more accessible. The development of automated, microfluidic-based synthesis modules is streamlining the production of radiotracers like [¹¹C]raclopride. ki.se This technology can increase the efficiency, flexibility, and reproducibility of radiotracer synthesis, potentially reducing costs and making PET imaging more widely available for both clinical and preclinical research. ki.se

The table below highlights key technological innovations and their impact on Raclopride Hydrochloride research.

| Innovation | Description | Impact on Raclopride Applications |

| PET/MRI Scanners | Simultaneous acquisition of PET and MRI data. nih.gov | Improved anatomical localization of [¹¹C]raclopride binding. nih.gov |

| Small Animal PET | High-resolution scanners for preclinical research. nih.gov | Enables detailed investigation of the dopamine system in animal models. nih.gov |

| Advanced Kinetic Modeling (e.g., SRTM) | Mathematical models to quantify receptor binding from dynamic PET data. nih.govnih.gov | Provides more accurate and quantitative measures of D2 receptor availability. nih.gov |

| Automated Microfluidic Synthesis | Miniaturized and automated systems for radiotracer production. ki.se | Increases the efficiency and accessibility of [¹¹C]raclopride and other PET tracers. ki.se |

Q & A

Q. How does Raclopride Hydrochloride function as a selective dopamine D2/3 receptor antagonist in in vitro binding assays?

Raclopride Hydrochloride exhibits high affinity for D2 and D3 dopamine receptors, with negligible binding to D1-like or serotonergic receptors. To validate selectivity, researchers typically perform competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone) in transfected cell lines or striatal tissue homogenates. Dose-response curves are generated to calculate IC₅₀ values, and receptor specificity is confirmed by comparing displacement across receptor subtypes .

Q. What are the recommended protocols for preparing Raclopride Hydrochloride solutions to ensure stability in behavioral studies?

Raclopride Hydrochloride should be dissolved in sterile water or saline (0.9% NaCl) at concentrations ≤10 mg/mL, with sonication if necessary. For chronic administration, aliquots should be stored at -20°C and protected from light to prevent degradation. Intraperitoneal (i.p.) doses of 0.1–1.0 mg/kg are commonly used in rodent models, with pharmacokinetic studies indicating peak plasma concentrations within 15–30 minutes post-injection .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on Raclopride’s efficacy in modulating antidepressant-like behaviors?

Contradictions often arise from differences in experimental models (e.g., acute vs. chronic stress paradigms) or receptor occupancy levels. For example, Raclopride failed to block SKF83959-induced antidepressant effects in the forced swim test, unlike SCH23390 (a D1 antagonist), suggesting D2/3 receptors may not mediate these pathways . To address discrepancies, researchers should standardize dosing regimens, validate receptor engagement via ex vivo autoradiography, and incorporate positive/negative controls.

Q. What methodological advancements improve the precision of Raclopride-based PET imaging for quantifying dopamine release in primates?

Radiolabeled [¹¹C]Raclopride is synthesized via N-methylation of the nor precursor with [¹¹C]methyl triflate, achieving >98% radiochemical purity. In PET studies with conscious primates, scans should commence immediately post-administration to capture dynamic binding changes. Baseline and post-intervention scans (e.g., after ketamine infusion) are co-registered using MRI templates, and binding potential (BPND) is calculated via reference tissue models (e.g., cerebellum) to minimize arterial sampling .

Q. How does Raclopride’s cross-reactivity with sigma receptors influence data interpretation in addiction studies?

While Raclopride is highly selective for D2/3 receptors, off-target binding to sigma-1 receptors (σ1R) has been reported at concentrations >1 µM. Researchers should perform in silico docking simulations to predict binding affinities and validate findings using σ1R-specific antagonists (e.g., BD1063) in parallel experiments. Dose-response analyses in σ1R knockout models can further isolate D2/3-mediated effects .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing Raclopride’s dose-dependent effects on locomotor activity?

Use mixed-effects models to account for intra-subject variability in longitudinal studies. For example, in open-field tests, locomotor data (e.g., total distance traveled) should be normalized to baseline activity, with Bonferroni-corrected post hoc tests comparing treatment groups. Non-linear regression models (e.g., Emax) can quantify EC₅₀ values for receptor occupancy .

Q. How should researchers optimize microdialysis protocols to measure Raclopride-induced changes in striatal dopamine?

Combine Raclopride administration (0.3 mg/kg, i.p.) with intracerebral microdialysis probes targeting the dorsal striatum. Dialysate samples are collected at 10-minute intervals and analyzed via HPLC-ECD. Baseline dopamine levels are stabilized for ≥1 hour pre-treatment, and data are expressed as percentage change from baseline to control for inter-animal variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.